molecular formula C25H23N5O3 B11418806 8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B11418806
M. Wt: 441.5 g/mol
InChI Key: OJTMUDQOBLQBJU-UHFFFAOYSA-N
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Description

8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and multiple methoxy and phenyl groups. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization to form the quinazoline ring: The triazole intermediate is then subjected to cyclization with an anthranilic acid derivative to form the quinazoline ring.

    Introduction of methoxy and phenyl groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cAMP phosphodiesterase, which plays a role in various biological processes . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C25H23N5O3/c1-31-18-11-9-16(10-12-18)15-26-25-27-20-14-22(33-3)21(32-2)13-19(20)24-28-23(29-30(24)25)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,26,27)

InChI Key

OJTMUDQOBLQBJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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